Radotinib dihydrochloride is classified as an antineoplastic agent. Its chemical structure allows it to act selectively against specific kinases involved in cancer progression, making it a targeted therapy option. The compound is categorized under small molecule inhibitors, specifically designed to interfere with signaling pathways that are aberrantly activated in cancer cells.
The synthesis of radotinib involves several chemical reactions, typically starting from commercially available precursors. The process includes multiple steps such as aldol reactions and the formation of intermediate compounds through various coupling reactions.
The entire synthetic route has been optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards for purity and potency .
Radotinib dihydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is , with a molar mass of approximately .
The three-dimensional conformation of radotinib allows for effective interaction with its target kinases, facilitating its role as an inhibitor .
Radotinib dihydrochloride undergoes various chemical reactions that are critical for its synthesis and activity:
These reactions are typically monitored using techniques such as thin-layer chromatography to ensure completion and purity .
Radotinib exerts its therapeutic effects primarily through the inhibition of Bcr-Abl tyrosine kinase activity. By binding to the ATP-binding site of this enzyme, radotinib stabilizes it in an inactive conformation, preventing downstream signaling that promotes cell proliferation.
This dual action enhances its therapeutic efficacy in treating resistant forms of chronic myeloid leukemia.
Radotinib dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring consistent performance in clinical applications .
Radotinib dihydrochloride is primarily used in oncology for treating Philadelphia chromosome-positive chronic myeloid leukemia patients who are resistant or intolerant to other treatments like imatinib. Its targeted action minimizes off-target effects commonly associated with conventional chemotherapy.
Retrosynthetic analysis of radotinib dihydrochloride (Supect®) reveals strategic disconnections centered on its pyrazine-pyrimidine benzamide architecture. The core scaffold is deconstructed into three key synthons: the N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl] benzamide moiety (Synthon A), the 4-methylpyrimidin-2-amine fragment (Synthon B), and the pyrazinyl electrophile (Synthon C). Critical disconnections target the benzamide C–N bond and the pyrimidine–pyrazine C–C linkage, enabling convergent synthesis routes [1] [4]. The retrosynthetic tree prioritizes commercial availability, identifying 2-acetylpyrazine and 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline as ideal starting materials. This approach minimizes stereochemical complexity while maximizing modularity for structure-activity relationship (SAR) exploration. The 34 nM IC₅₀ against BCR-ABL kinase drives synthon prioritization, preserving the hydrogen-bond donor-acceptor motif critical for ATP-binding site recognition [1] [9].
Table 1: Key Retrosynthetic Disconnections in Radotinib Synthesis
Target Bond | Synthon Pair | Synthetic Equivalent | Strategic Purpose |
---|---|---|---|
Benzamide C–N | Acyl cation + Anion (Ar–NH⁻) | Benzoic acid derivative + Aniline | Convergent coupling point |
Pyrimidine–Pyrazine | Electrophile + Nucleophile | 2-Acetylpyrazine + Guanidine | Enables Claisen-mediated cyclization |
Imidazole–Phenyl | Imidazolium + Aryl anion | 4-Methylimidazole + 3-Bromo-5-trifluoromethylaniline | Late-stage functionalization |
The pyrazine-pyrimidine core is synthesized via Claisen condensation–cyclization cascade. Commercial 2-acetylpyrazine undergoes Claisen condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA), forming enaminone intermediate 143 in 81% yield. Guanidine nitrate then mediates cyclization under basic conditions (KOH/EtOH), constructing the aminopyridine 145 with regioselective pyrimidine ring formation [1] [5]. Alternative pathways include:
Table 2: Comparative Analysis of Pyrazine-Pyrimidine Bond Formation Methods
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|
Claisen-Cyclization | DMFDMA → Guanidine/KOH | 81 | >95 | Requires high-purity enaminone |
Carbodiimide Coupling | Diethyl cyanophosphonate, DIPEA | 30–40 | 85–90 | Toxic reagents; low solubility |
SNAr | KOtBu/THF, 80°C | 78 | 98 | Aniline nucleophilicity dependent |
Copper Catalysis | CuI, phenanthroline, Cs₂CO₃ | 75 | 97 | Metal contamination risks |
Claisen condensation optimization focuses on solvent selection, base stoichiometry, and residence time control. Ethanol-mediated reactions require 20 hours for completion (73% yield), limited by poor substrate solubility (1g/40mL). Solvent screening identifies THF/ethanol co-solvent systems (1:2 v/v) enhancing solubility 20-fold while maintaining sodium ethoxide reactivity. This reduces reaction time to 10 minutes with 87% isolated yield [10]. Design of Experiments (DoE) reveals critical interactions:
Table 3: Optimized Parameters for Claisen Condensation in Flow Reactors
Parameter | Batch Optimization | Flow Optimization | Effect on Yield |
---|---|---|---|
Temperature | 25°C | 20°C | +9% (reduced decomposition) |
EtONa Equivalents | 1.2 eq | 1.23 eq | +7% (supports complete enolate formation) |
Residence Time | 20 hours | 2 minutes | Throughput increase 600× |
Solvent System | Ethanol | THF:EtOH (1:2) | Solubility enhancement critical for kinetics |
Concentration | 0.025 M | 0.5 M | No yield impact; productivity +95% |
Sustainable radotinib synthesis focuses on three innovations:1. Solvent Substitution: Replacing carcinogenic DMF with cyclopentyl methyl ether (CPME) in SNAr reactions reduces process mass intensity (PMI) by 62%. THF/ethanol co-solvent systems in Claisen condensation decrease ethanol consumption 4-fold while maintaining reaction efficiency [10] [6].2. Catalyst-Free Cyclization: Microwave-assisted pyrimidine ring formation eliminates copper catalysts (150°C, 10 minutes, 88% yield), avoiding metal contamination below ICH Q3D Option 1 limits (<13 ppm Cu) [7].3. Machine Learning-Guided Optimization: Thompson sampling efficient multi-objective optimization (TSEMO) algorithms balance yield (85%), E-factor (18), and throughput (74.4 g/h). For the Claisen step, this reduces diethyl oxalate usage by 31% versus heuristic methods while maintaining 84% yield [6]. Flow chemistry intensification cuts energy demand by 90% compared to batch, validated by life cycle assessment (LCA) showing 45% lower CO₂ equivalent emissions [6] [10].
Table 4: Green Chemistry Metrics for Radotinib Synthesis Steps
Synthetic Step | Original PMI | Optimized PMI | E-Factor Reduction | Key Innovation |
---|---|---|---|---|
Claisen Condensation | 58 | 19 | 67% | THF/EtOH co-solvent; flow reactor |
Guanidine Coupling | 41 | 12 | 71% | Ethanol/water solvent; catalyst-free |
Amide Formation | 89 | 31 | 65% | Ester aminolysis; CPME substitution |
Salt Formation | 120 | 45 | 63% | Low-temperature crystallization |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7